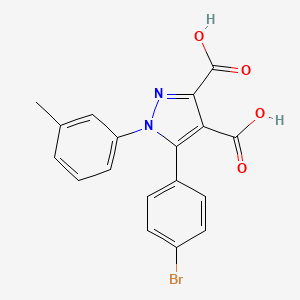
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, a 3-methylphenyl group at position 1, and a 4-bromophenyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of carboxylic acid groups: This can be done via oxidation reactions or by using carboxyl-containing starting materials.
Substitution reactions: The 3-methylphenyl and 4-bromophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles or nucleophiles under acidic or basic conditions.
Coupling reactions: Use of palladium catalysts in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-pyrazole-3,4-dicarboxylic Acid, 1-phenyl-5-(4-bromophenyl)-: Similar structure but lacks the 3-methyl group.
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-: Similar structure but lacks the 4-bromo group.
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-chlorophenyl)-: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
96734-63-3 |
|---|---|
Molekularformel |
C18H13BrN2O4 |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H13BrN2O4/c1-10-3-2-4-13(9-10)21-16(11-5-7-12(19)8-6-11)14(17(22)23)15(20-21)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
AFXGBNQPJCLAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


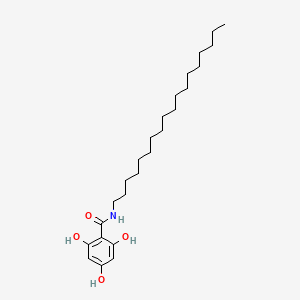
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
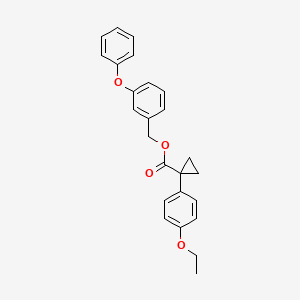
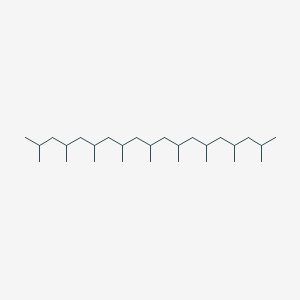
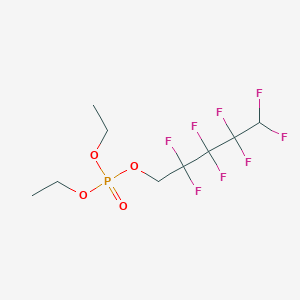
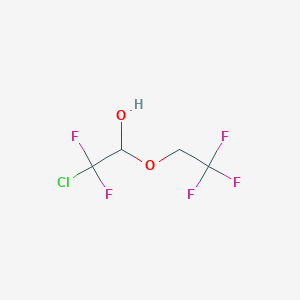
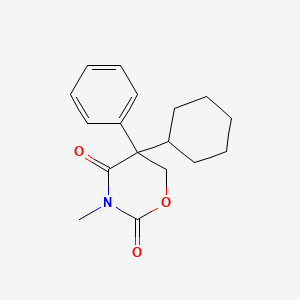
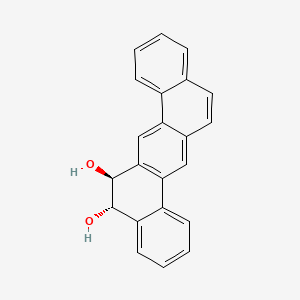
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
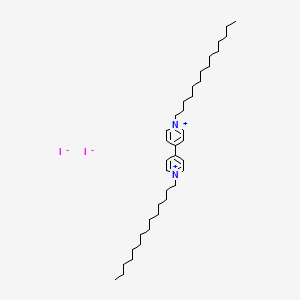
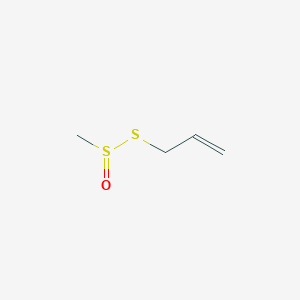
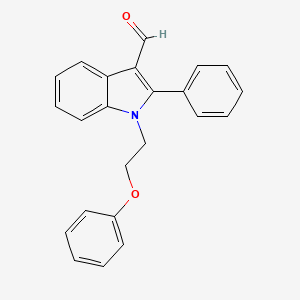
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
